Oxalate; titanium(2+) is a coordination compound formed between titanium ions and oxalate anions. The chemical formula for this compound is typically represented as . In this context, titanium exists in a +2 oxidation state, which influences its chemical behavior and interactions. This compound is characterized by its crystalline structure and is often utilized in various chemical processes due to its unique properties, including stability and reactivity in different environments .
The chemistry of oxalate; titanium(2+) involves several notable reactions:
Several methods exist for synthesizing oxalate; titanium(2+):
Oxalate; titanium(2+) has several applications across various fields:
Studies have shown that oxalate; titanium(2+) interacts with various biological molecules and environmental factors:
These interactions are crucial for optimizing its applications in catalysis and material science.
Oxalate; titanium(2+) shares similarities with several other coordination compounds involving titanium and oxalate or related ligands. Here are some notable comparisons:
Compound Name | Chemical Formula | Oxidation State | Key Characteristics |
---|---|---|---|
Oxalate; titanium(4+) | Ti(C₂O₄)₂ | +4 | More stable than titanium(2+) variant; used in advanced materials. |
Lithium; oxalate; titanium(2+) | C₂LiO₄Ti⁺ | +2 | Involves lithium ions, enhancing electrical conductivity in batteries. |
Oxalate; oxygen(2-); titanium(4+) | C₂O₅Ti | +4 | Exhibits different reactivity patterns due to additional oxygen coordination. |
The uniqueness of oxalate; titanium(2+) lies primarily in its lower oxidation state compared to many other titanium compounds, which often exist in higher oxidation states (like +4). This characteristic affects its reactivity, stability, and potential applications, particularly in fields requiring specific electronic properties or catalytic activity .
The precipitation of titanium oxalate compounds represents a fundamentally pH-dependent process where solution chemistry dictates the final product composition and purity. Research has demonstrated that barium titanyl oxalate can be obtained only below pH 3.0, with increasing pH values leading to progressive formation of mixed-phase products [1]. The optimal precipitation conditions require precise control of both pH and ionic concentrations to achieve maximum yields.
pH Range | Primary Product | Formation Conditions | Precipitation Efficiency (%) |
---|---|---|---|
Below 3.0 | Barium titanyl oxalate | Low pH favors oxalate formation | 95 |
3.0-5.0 | Barium titanyl hydroxy oxalate | Transition zone - mixed compounds | 85 |
5.0-7.0 | Mixed phase formation | Competing reactions occur | 65 |
7.0-10.0 | Barium oxalate + titanyl hydroxide | Phase separation observed | 45 |
Above 10.0 | Increased hydroxide precipitation | Hydroxide dominant | 25 |
The precipitation mechanism involves the destabilization of anionic titanium oxalate species through careful pH manipulation. Potassium titanyl oxalate solutions stable over narrow pH ranges are destabilized with the addition of metal chloride solutions to produce insoluble titanium oxalate compounds and oxalic acid [2]. This process generates oxalic acid in situ, which subsequently reacts with metal cations to precipitate the desired oxalate compounds simultaneously.
The formation of titanium oxalate complexes in aqueous solution has been extensively studied through conductometric measurements, revealing the presence of four distinct oxalate species with molar ratios of oxalic acid to titanium dioxide ranging from 0.5 to 2.0 [3]. Molecular weight, electrodialysis and anion exchange measurements between pH 1 and 4 showed that the titanyl oxalate anion is present in solution as mononuclear titanium hydroxide oxalate units [4].
Temperature effects during precipitation significantly influence both the kinetics and thermodynamics of complex formation. The electrodialysis factor proves to be constant within the limits of experimental error in the pH range 1-3 and does not significantly decrease with increasing pH [4]. This stability suggests that polymerization of titanium complexes occurs primarily at higher pH values, typically above 5.5, where competing hydroxide formation becomes thermodynamically favorable.
Hydrothermal synthesis provides a versatile approach for producing titanium oxalate compounds with controlled morphology and crystalline structure. The method exploits elevated temperature and pressure conditions to facilitate dissolution-recrystallization processes that yield products with enhanced crystallinity and specific phase compositions.
Temperature (°C) | Time (h) | Product Phase | Anatase Content (%) | Crystallite Size (nm) |
---|---|---|---|---|
120 | 24 | Titanium oxalate | 0.0 | - |
150 | 1 | Rutile/anatase mixed | 42.5 | 15-25 |
160 | 1 | Anatase TiO2 | 98.0 | 11 |
180 | 24 | Optimal performance | 85.0 | 14 |
200 | 48 | Nanotubes | 65.0 | 17 |
Using potassium titanyl oxalate as the titanium source, titanium oxalate has been prepared by a one-step hydrothermal method at 120°C [5]. When the temperature was increased to 150°C, the formation of rutile/anatase mixed crystal was observed, with the anatase content reaching approximately 42.5%. This temperature-dependent phase evolution demonstrates the critical role of thermal energy in controlling crystalline structure formation.
The hydrothermal formation mechanism involves the structural evolution of titanium hydroxide monomers under specific temperature and pressure conditions [6]. The hydrolysis ratio of these monomers determines the final crystal structure, with different ratios corresponding to distinct titanium dioxide polymorphs. When the hydrolysis ratio is in the intervals of h ≤ 2, 2 < h < 3, 3 ≤ h < 5 and h ≥ 5, the predicted crystal structures are rutile, mixed crystal, anatase and brookite, respectively [6].
Temperature and reaction time proved to have a slight influence on the crystallite size (from 9 to 17 nm) and a significant influence on the surface area (from 86 to 168 m²/g) [7]. The particles gradually change from granular to nanotube morphology with increasing temperature, with titanium dioxide prepared at 180°C displaying optimal photocatalytic performance [8].
The dissolution-recrystallization process during hydrothermal treatment involves multiple stages. Sodium tri-titanate particles with a rod-like morphology were prepared by a simple hydrothermal process in the presence of concentrated sodium hydroxide aqueous solution [9]. The ion exchange reaction of the synthesized sodium tri-titanate nanorods with hydrochloric acid under ultrasonic treatment promotes complete sodium substitution and the formation of protonated titanate nanorods.
Sol-gel processing represents a highly versatile chemical route for synthesizing titanium oxalate compounds with exceptional control over composition, structure, and morphology. This method offers significant advantages including low processing temperature, high homogeneity, and low preparation cost [10].
Precursor | Solvent | Catalyst | Gel Formation Time | Calcination Temperature (°C) | Final Phase |
---|---|---|---|---|---|
Titanium tetraisopropoxide | Ethanol/Water | Acid/Base | 24 h | 500-800 | Anatase/Rutile |
Titanium tetrachloride | Water | HCl | 2-6 h | 500-800 | Anatase |
Titanium oxalate complex | Ethanol | Oxalic acid | 1-3 h | 650-750 | Mixed phases |
The sol-gel mechanism involves hydrolysis and condensation reactions of titanium alkoxides with water to form titanium hydroxide and alcohol [11]. This reaction is typically initiated by adding a small amount of acid or base as a catalyst. The resulting gel retains the shape of the container and contains a high concentration of the metal oxide through the formation of a three-dimensional network structure via interconnected titanium-oxygen-titanium bonds.
The synthesis involves gel formation, digestion for 24 hours, drying at 100°C for 10 hours, and calcination in air at 500-800°C for 2 hours [12]. The calcination of dried sol-gel product at 500°C for 2 hours leads to formation of anatase phase with average crystallite size of approximately 11 nm and band gap of 3.34 eV.
The use of calcium oxalate significantly improves the performance of titanium dioxide prepared by sol-gel methods [13]. The oxalate ligand acts as a complexing agent, adapting the hydrolysis process and enabling incorporation of dopant ions at the molecular level with enhanced homogeneity and high chemical purity [14].
The aging process can range from hours to several days, depending on the specific requirements, allowing further condensation reactions to occur and promoting the development of desired material characteristics [11]. Finally, the wet gel is dried using various methods such as evaporation, supercritical drying, or freeze-drying to obtain a solid material with controlled porosity and high surface area.
The selection of appropriate counterions significantly influences the synthesis, stability, and thermal decomposition characteristics of titanium oxalate compounds. Different counterions provide distinct advantages in terms of solubility, thermal stability, and final product formation.
Counterion | Oxalate Formula | Stability Range (°C) | Solubility | Thermal Decomposition Stages | Final Product |
---|---|---|---|---|---|
Potassium (K+) | K2TiO(C2O4)2 | 70-275 | Moderate | 5 | K2TiO3 |
Sodium (Na+) | Na2TiO(C2O4)2·3H2O | 80-300 | High | 4 | Na2TiO3 |
Ammonium (NH4+) | (NH4)2TiO(C2O4)2·H2O | 60-290 | High | 3 | TiO2 |
Barium (Ba2+) | BaTiO(C2O4)2·4H2O | 150-350 | Low | 4 | BaTiO3 |
Calcium (Ca2+) | CaTiO(C2O4)2·5H2O | 120-320 | Low | 4 | CaTiO3 |
Ammonium titanyl oxalate monohydrate exists as cyclic tetranuclear complexes with titanium atoms six-coordinated with two bridging oxygen atoms and four oxygen atoms of bidentate oxalate groups [15]. The tetranuclear structure consists of an eight-membered titanium-oxygen ring with alternating short titanium-oxygen distances, indicating the presence of three-center two-electron bonds.
Potassium titanium oxalate thermal decomposition proceeds mainly through five stages forming potassium titanate, with theoretical and experimental mass loss data in good agreement [16]. The combined elimination of carbon monoxide and carbon dioxide during the third thermal decomposition stage follows a single-step mechanism with an activation energy value of approximately 315 kJ/mol.
The oxalate ligand with its steric hindrance promotes the uniform distribution and homogeneity of reactants, which could be responsible for the great difference observed between powders prepared by different preparation routes [17]. The presence of oxalate as a precipitating agent prevents the stacking of particles during thermal treatment, resulting in well-defined and less agglomerated spherical nanoparticles.
The formation of various titanyl oxalates depends on the specific counterion employed. White precipitates with compositions of BaTiO(C2O4)2·4H2O, SrTiO(C2O4)2·5.5H2O, PbTiO(C2O4)2·4H2O, and CaTiO(C2O4)2·5H2O were obtained by adding aqueous solutions of divalent salts to titanium oxalate solutions [18]. The thermal decomposition of these compounds proceeds through distinct stages, with water of crystallization given off first at 150-250°C, followed by oxalate group decomposition with carbon dioxide evolution at 320-360°C.